N-(2-cyclopropylbenzyl)-4-methylbenzamide
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Overview
Description
N-(2-cyclopropylbenzyl)-4-methylbenzamide is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl moiety, which is further connected to a 4-methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylbenzyl)-4-methylbenzamide typically involves the following steps:
Formation of 2-cyclopropylbenzyl chloride: This intermediate can be synthesized by reacting 2-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 2-cyclopropylbenzyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form this compound. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of reaction conditions: This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Use of continuous flow reactors: These reactors can enhance the efficiency and scalability of the synthesis process.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylbenzyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Substitution: The benzyl and cyclopropyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄), halogenating agents (Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-cyclopropylbenzyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-cyclopropylbenzyl)-4-methylbenzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation, depending on its application.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropylbenzyl)-2-(4-fluorophenyl)ethanamine: Similar in structure but with a fluorophenyl group, used in different pharmacological studies.
2-cyclopropyl-N-methoxy-N-methylacetamide: Another cyclopropyl-containing compound with different functional groups and applications.
Uniqueness
N-(2-cyclopropylbenzyl)-4-methylbenzamide is unique due to its specific combination of cyclopropyl and benzyl groups attached to a 4-methylbenzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H19NO |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-[(2-cyclopropylphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H19NO/c1-13-6-8-15(9-7-13)18(20)19-12-16-4-2-3-5-17(16)14-10-11-14/h2-9,14H,10-12H2,1H3,(H,19,20) |
InChI Key |
BBWIGBMGZPCBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3CC3 |
Origin of Product |
United States |
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